![molecular formula C10H10ClNO3 B1626942 {4-[(Chloroacetyl)amino]phenyl}acetic acid CAS No. 90798-99-5](/img/structure/B1626942.png)
{4-[(Chloroacetyl)amino]phenyl}acetic acid
Overview
Description
“{4-[(Chloroacetyl)amino]phenyl}acetic acid” is a chemical compound with the molecular formula C10H10ClNO3 . It has a molecular weight of 227.643 . It is used for proteomics research .
Molecular Structure Analysis
The InChI code for “{4-[(Chloroacetyl)amino]phenyl}acetic acid” is 1S/C10H10ClNO3/c11-6-9(13)12-8-3-1-7(2-4-8)5-10(14)15/h1-4H,5-6H2,(H,12,13)(H,14,15) . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
“{4-[(Chloroacetyl)amino]phenyl}acetic acid” is a solid substance . It has a molecular weight of 227.65 .Scientific Research Applications
Proteomics Research
“{4-[(Chloroacetyl)amino]phenyl}acetic acid” is a product used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used in the analysis of protein structure, interactions, and functions.
Drug Development
The compound could potentially be used in the development of new drugs. For instance, similar compounds have been synthesized and studied for their pharmacological activities . Although the specific compound “{4-[(Chloroacetyl)amino]phenyl}acetic acid” was not mentioned, it’s possible that it could have similar properties and uses.
Safety And Hazards
The compound is associated with several hazard statements: H302, H312, H315, H319, H332, H335 . These codes correspond to various hazards, such as harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye irritation (H319), harmful if inhaled (H332), and may cause respiratory irritation (H335) .
properties
IUPAC Name |
2-[4-[(2-chloroacetyl)amino]phenyl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO3/c11-6-9(13)12-8-3-1-7(2-4-8)5-10(14)15/h1-4H,5-6H2,(H,12,13)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMQOFZHHYJUHLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)O)NC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00585362 | |
Record name | [4-(2-Chloroacetamido)phenyl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00585362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
{4-[(Chloroacetyl)amino]phenyl}acetic acid | |
CAS RN |
90798-99-5 | |
Record name | [4-(2-Chloroacetamido)phenyl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00585362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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